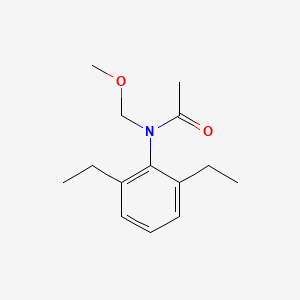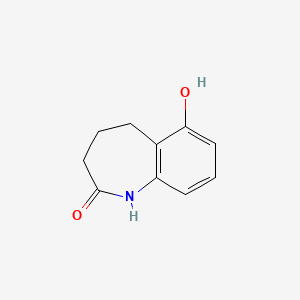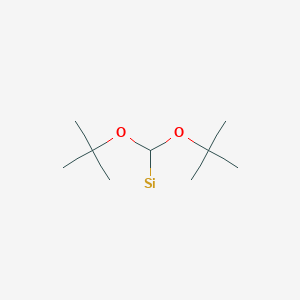![molecular formula C12H13NO4 B3056927 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- CAS No. 75266-42-1](/img/structure/B3056927.png)
3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-
Descripción general
Descripción
3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- is a chiral compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol. This compound is characterized by the presence of a butenoic acid moiety and a phenylmethoxycarbonyl-protected amino group. It is often used in organic synthesis and research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- typically involves the protection of amino acids followed by specific reactions to introduce the butenoic acid moiety. One common method involves the following steps :
Protection of the Amino Group: The amino group of an amino acid is protected using benzyl chloroformate in the presence of a base such as potassium bicarbonate. This reaction is carried out at low temperatures (0°C) to prevent side reactions.
Formation of the Butenoic Acid Moiety: The protected amino acid is then subjected to reactions that introduce the butenoic acid moiety. This can involve the use of reagents such as sodium periodate and methanol, followed by purification steps like low-pressure chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium periodate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with sodium periodate can yield aldehydes or carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Aplicaciones Científicas De Investigación
3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The butenoic acid moiety can participate in various chemical reactions, facilitating the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
Crotonic acid (trans-2-butenoic acid): Similar in structure but differs in the position of the double bond.
Isocrotonic acid (cis-2-butenoic acid): Another isomer with a different configuration around the double bond.
Methacrylic acid: Similar in having a double bond but with a branched structure.
Uniqueness
3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- is unique due to its chiral nature and the presence of both a butenoic acid moiety and a phenylmethoxycarbonyl-protected amino group. This combination of features makes it particularly useful in asymmetric synthesis and the study of chiral interactions.
Propiedades
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)but-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,13,16)(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCBYYBUYCPZGC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446888 | |
| Record name | 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75266-42-1 | |
| Record name | 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


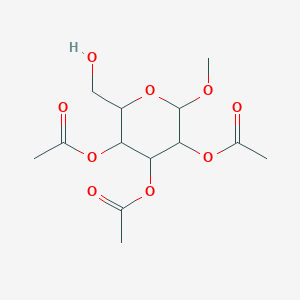
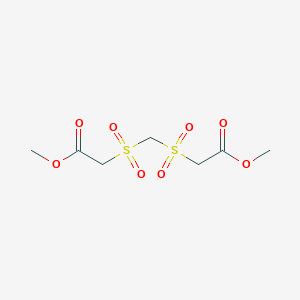
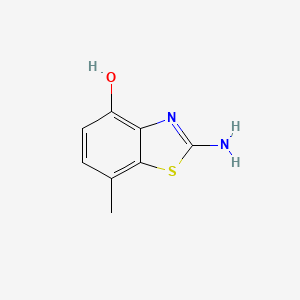
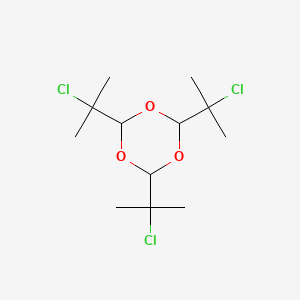
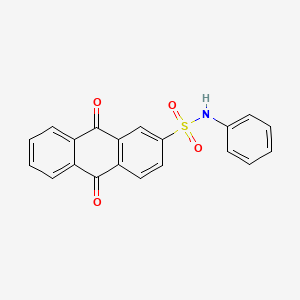
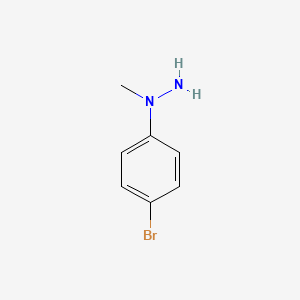

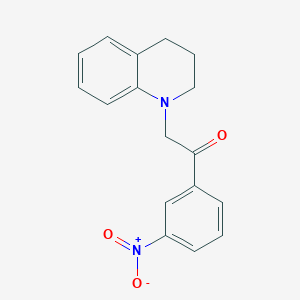
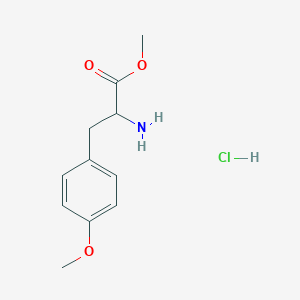
![1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B3056859.png)

